molecular formula C16H13NOS B2364429 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965304-99-7

2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2364429
CAS No.: 1965304-99-7
M. Wt: 267.35
InChI Key: LJTHOBLJBTWNLF-UHFFFAOYSA-N
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Description

2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole is a useful research compound. Its molecular formula is C16H13NOS and its molecular weight is 267.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Screening

A study by Landage et al. (2019) discusses the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, including compounds related to 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole. These compounds have been characterized and evaluated for their antibacterial activities (Landage, Thube, & Karale, 2019).

Corrosion Inhibition Studies

Khaled and Amin (2009) conducted a study involving thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, to investigate their corrosion inhibition performance on mild steel in sulfuric acid solutions. This research combines molecular dynamics simulations with chemical and electrochemical studies to understand the compounds' inhibition mechanisms (Khaled & Amin, 2009).

Antimicrobial and Molecular Docking Studies

Mori et al. (2021) synthesized a series of alkyne-containing thiazole derivatives, including compounds structurally related to this compound. These compounds were characterized and tested for in vitro antibacterial activity against various bacteria. The study also includes molecular docking studies to understand the potential mechanism of action of these thiazole derivatives (Mori, Parmar, Khedker, Sanghavi, & Khunt, 2021).

Excited-State Intramolecular Proton Transfer Processes

A research by Liang and Fang (2021) investigates the photophysical properties and excited-state intramolecular proton transfer (ESIPT) processes of fluorophores derived from 2-(2'-hydroxyphenyl)thiazole. This study provides insights into the ESIPT processes and potential applications of these compounds in fluorescence and photophysical studies (Liang & Fang, 2021).

Glucosylation and Biological Activity

Taile, Ingle, and Hatzade (2010) discuss the synthesis of 2-(Substituted Benzylideneamino)-4-(4′-hydroxyphenyl) Thiazoles and their O-Glucosides, demonstrating a process for attaching glucose units to thiazole derivatives. This research could provide insights into the modification of thiazole compounds for enhanced biological activity (Taile, Ingle, & Hatzade, 2010).

Fluorescence Properties Studies

Kammel et al. (2016) conducted a study on the fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles under different conditions. The findings of this research can provide valuable information on the photophysical properties of thiazole derivatives (Kammel, Tarabová, Machalický, Nepraš, Frumarova, & Hanusek, 2016).

Properties

IUPAC Name

2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-11-5-4-6-12(9-11)16-17-14(10-19-16)13-7-2-3-8-15(13)18/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTHOBLJBTWNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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